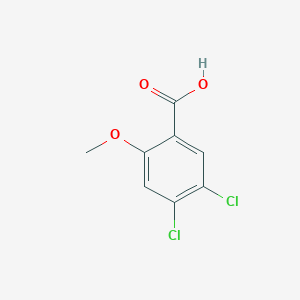

4,5-Dichloro-2-methoxybenzoic acid

説明

Structure

2D Structure

特性

IUPAC Name |

4,5-dichloro-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFXTOLYBVHEHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4,5 Dichloro 2 Methoxybenzoic Acid

Strategic Approaches to the Synthesis of 4,5-Dichloro-2-methoxybenzoic Acid

The synthesis of this compound requires precise control over the placement of three functional groups on a benzene (B151609) ring: two chlorine atoms, a methoxy (B1213986) group, and a carboxylic acid. The strategic selection of precursors and reaction conditions is paramount to achieving the desired substitution pattern.

Precursor Selection and Reaction Conditions for Primary Synthesis

While a single, universally adopted synthesis for this compound is not prominently documented, plausible synthetic routes can be devised based on established organic chemistry principles and analogous reactions. A logical approach involves starting with a precursor that already contains some of the required substituents in the correct orientation.

One potential precursor is 3,4-Dichlorophenol . nih.govwikipedia.org The synthesis can proceed via a carboxylation reaction, such as the Kolbe-Schmitt reaction, where the sodium phenoxide of 3,4-dichlorophenol is treated with carbon dioxide under pressure and heat to introduce a carboxyl group. Subsequent methylation of the phenolic hydroxyl group with a methylating agent like dimethyl sulfate would yield the final product.

Another viable pathway could begin with 2-methoxybenzoic acid (o-anisic acid). chemicalbook.com This precursor would undergo electrophilic aromatic substitution, specifically chlorination, to introduce the two chlorine atoms. Controlling the regioselectivity of this step is the primary challenge.

A patent for the synthesis of a structurally similar compound, 4-amino-5-chloro-2-methoxybenzoic acid, starts with p-aminosalicylic acid and involves methylation with dimethyl sulfate followed by chlorination with N-chlorosuccinimide. google.com This suggests that a salicylic acid derivative could also serve as a potential starting point for this compound.

The table below outlines potential precursors and the key reaction steps involved.

| Precursor Compound | Key Synthetic Steps | Reagents and Conditions |

| 3,4-Dichlorophenol | 1. Carboxylation2. Methylation | 1. NaOH, CO₂, high temperature, and pressure2. Dimethyl sulfate or methyl iodide in the presence of a base |

| 2-Methoxybenzoic acid | 1. Dichlorination | 1. Cl₂, Lewis acid catalyst (e.g., FeCl₃) or other chlorinating agents |

| 3,4-Dichlorotoluene | 1. Oxidation of methyl group2. Hydroxylation3. Methylation | 1. Strong oxidizing agent (e.g., KMnO₄)2. (Multi-step process)3. Dimethyl sulfate |

Regioselective Functionalization Techniques in Dichlorination and Methoxylation

Achieving the specific 4,5-dichloro-2-methoxy substitution pattern is a challenge of regioselectivity. The outcome of electrophilic substitution reactions is governed by the directing effects of the substituents already present on the aromatic ring.

Starting with 2-Methoxybenzoic acid : The methoxy group (-OCH₃) is a strongly activating ortho-, para-director, while the carboxylic acid group (-COOH) is a deactivating meta-director. In this case, the methoxy group's activating effect would primarily direct incoming electrophiles (Cl⁺) to the positions para (position 5) and ortho (position 3) to it. The carboxyl group directs to position 5. Therefore, the 5-position is strongly favored for the first chlorination. Directing the second chlorine atom to the 4-position is more complex and may result in a mixture of isomers, necessitating purification.

Starting with 3,4-Dichlorophenol : This precursor ensures the chlorine atoms are correctly positioned. The subsequent carboxylation step's regioselectivity is crucial. The hydroxyl group is a strong ortho-, para-director. Carboxylation would likely occur ortho to the hydroxyl group, at either the 2-position or the 5-position. Steric hindrance from the adjacent chlorine at position 3 might favor carboxylation at the 5-position, which would lead to an incorrect isomer. However, under specific conditions, such as those used in the Kolbe-Schmitt reaction, carboxylation at the 2-position can be achieved, leading to the desired intermediate, 4,5-dichloro-2-hydroxybenzoic acid, which can then be methylated.

Derivatization and Functionalization Strategies for this compound

The carboxylic acid functional group of this compound is a versatile handle for a wide range of chemical modifications, allowing for the synthesis of diverse derivatives.

Synthesis of Amide and Ester Derivatives for Research Applications

The conversion of the carboxylic acid to amide and ester derivatives is a fundamental strategy for modifying its properties and for use in further synthetic applications. nbinno.com

Ester Synthesis: Esters are commonly synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification). Alternatively, for more sensitive substrates, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride then readily reacts with an alcohol to form the ester with high yield. The Yamaguchi esterification, which uses 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, is another effective method. neliti.com

Amide Synthesis: Amide bond formation is a cornerstone of medicinal chemistry. google.comresearchgate.net This is typically achieved by activating the carboxylic acid with a coupling reagent, which facilitates the reaction with a primary or secondary amine. Common coupling systems include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often used in combination with additives such as N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.

| Derivative Type | General Reaction | Common Reagents |

| Ester | Esterification | Alcohol (R'-OH), H₂SO₄ (catalyst); or SOCl₂, then R'-OH; or 2,4,6-trichlorobenzoyl chloride, then R'-OH, DMAP |

| Amide | Amide Coupling | Amine (R'R''NH), EDC, HOBt/NHS |

Covalent Coupling for Bioconjugate Development (e.g., enzymatic markers)

The development of bioconjugates, where a small molecule is covalently linked to a biomolecule such as a protein or enzyme, is a critical tool in chemical biology and drug development. The carboxylic acid group of this compound is well-suited for this purpose.

The most prevalent method for coupling carboxylic acids to proteins is through the formation of an amide bond with the primary amine groups found on the side chains of lysine residues. This reaction is typically mediated by carbodiimide chemistry. The carboxylic acid is first activated with a water-soluble carbodiimide, such as EDC, to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with an amine on the protein surface to form a stable amide linkage. The addition of NHS or its water-soluble analog (Sulfo-NHS) can further enhance the efficiency of the conjugation by converting the O-acylisourea into a more stable, yet still highly reactive, NHS ester. This two-step process can improve yields and provide better control over the conjugation reaction.

Exploration of Advanced Synthetic Pathways for Novel Analogs

This compound serves as a valuable scaffold for the synthesis of novel analogs through the modification of its existing functional groups. mdpi.com

Modification of the Carboxyl Group : Beyond esters and amides, the carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized.

Demethylation : The 2-methoxy group can be cleaved to reveal a phenolic hydroxyl group using strong acids like hydrogen bromide (HBr). This phenol provides a new site for alkylation, acylation, or other modifications.

Nucleophilic Aromatic Substitution (SₙAr) : While aryl chlorides are generally unreactive towards nucleophiles, the presence of other activating groups can facilitate SₙAr reactions under specific, often harsh, conditions (high temperature/pressure). This could potentially allow for the displacement of one or both chlorine atoms with other functional groups like amines, thiols, or alkoxides, leading to a diverse range of new compounds.

The strategic manipulation of these functional groups allows chemists to explore the chemical space around the this compound core, creating libraries of novel compounds for various research applications. huhs.ac.jp

Biological Activity and Mechanistic Investigations of 4,5 Dichloro 2 Methoxybenzoic Acid Derivatives

Exploration of Antimicrobial Properties

The search for new antimicrobial agents is a critical area of research, driven by the increasing prevalence of drug-resistant pathogens. Derivatives of 4,5-dichloro-2-methoxybenzoic acid have been evaluated for their ability to inhibit the growth of various microorganisms, including bacteria and fungi.

Antibacterial Activity Studies

Several studies have investigated the antibacterial potential of benzoic acid derivatives. For instance, a series of hydrazide-hydrazones of 3-methoxybenzoic acid and 4-tert-butylbenzoic acid were synthesized and screened against a panel of bacteria. nih.gov Five of these compounds demonstrated significant bacteriostatic or bactericidal activity against Gram-positive bacteria, with some showing higher potency against Bacillus spp. than common antibiotics like cefuroxime (B34974) and ampicillin. nih.gov Another study on N-acyl-α-amino acids and their derivatives, including a 1,3-oxazol-5(4H)-one, revealed moderate antibacterial activity against Gram-positive strains. mdpi.com

The substitution pattern on the benzoic acid ring plays a crucial role in determining antibacterial efficacy. For example, the introduction of a methyl group can increase lipophilicity, potentially enhancing interaction with bacterial cell membranes. Conversely, some studies have shown that certain substitutions can decrease activity.

| Compound/Derivative | Bacterial Strain(s) | Activity | Reference |

|---|---|---|---|

| Hydrazide-hydrazones of 3-methoxybenzoic acid | Bacillus spp. | High bacteriostatic/bactericidal activity | nih.gov |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Gram-positive strains | Moderate activity | mdpi.com |

| 4,5-Dichloro-2-nitrobenzoic acid (DCNBA) | Mycobacterium tuberculosis | Significant inhibitory effects (85% inhibition) |

Antifungal Activity Evaluations

The antifungal properties of benzoic acid derivatives have also been a focus of research. Studies have shown that these compounds can be active against a range of fungal pathogens. For instance, benzoic acid and its derivatives have been reported to exert antifungal activity against various fungi, including Aspergillus species. researchgate.netnih.gov The position of substituents on the phenyl ring of benzoic acid has been found to influence the antifungal activity. researchgate.net

In one study, 2-acyl-1,4-benzohydroquinone derivatives displayed higher antifungal activities than their 2-acyl-1,4-naphthohydroquinone counterparts. mdpi.com Specifically, 2-octanoylbenzohydroquinone was the most active in its series, with minimum inhibitory concentration (MIC) values ranging from 2 to 16 μg/mL against various fungal strains. mdpi.com Another study on benzoic acid derivatives isolated from Piper cumanense demonstrated activity against several phytopathogenic fungi, with a notable effect against Fusarium species. nih.gov

| Compound/Derivative | Fungal Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| 2-Octanoylbenzohydroquinone | Candida krusei, Rhizopus oryzae | 2-16 µg/mL | mdpi.com |

| Benzoic acid derivatives from Piper cumanense | Fusarium spp. | Active | nih.gov |

| 4-methoxynervogenic acid | M. roreri | Strong activity | nih.gov |

Antidiabetic Potential and Enzyme Inhibition Profiling

Diabetes mellitus is a chronic metabolic disorder, and a key therapeutic strategy involves the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase to control postprandial hyperglycemia. nih.govnih.gov Derivatives of this compound have been investigated for their potential in this area.

Alpha-Glucosidase Inhibitory Assays

Several studies have demonstrated the α-glucosidase inhibitory activity of benzoic acid derivatives. In one such study, a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives were synthesized and evaluated. nih.gov One compound, 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid, was found to be five times more potent than the standard drug acarbose (B1664774) in inhibiting α-glucosidase. nih.govresearchgate.net This highlights the potential of these derivatives in managing blood glucose levels. The inhibitory activity is often linked to the specific substitutions on the benzoic acid ring, which can influence the compound's interaction with the enzyme's active site. nih.gov

| Compound/Derivative | Inhibitory Potential (vs. Acarbose) | Reference |

|---|---|---|

| 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid | 5 times more potent | nih.govresearchgate.net |

| 4-(5-fluoro-2-(substituted)-1H-benzimidazol-6-yl)morpholine derivatives | Remarkable inhibitory potentials | mdpi.com |

| 3,5-dihydroxy-4-methoxylbenzoic acid | IC50 value of 24.0 µg/mL | nih.gov |

Alpha-Amylase Inhibitory Assays

In addition to α-glucosidase, α-amylase is another key enzyme in carbohydrate digestion. Inhibition of α-amylase can also contribute to the control of blood sugar levels. nih.gov Research has shown that benzoic acid and its derivatives can inhibit α-amylase activity. nih.gov The structure-activity relationship studies have indicated that the presence and position of hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring significantly affect the inhibitory activity. For instance, a hydroxyl group at the 2-position was found to have a strong positive effect on α-amylase inhibition, while methoxylation at the same position had a negative effect. nih.gov

The aforementioned 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid also showed potent α-amylase inhibition, being three times more effective than acarbose. nih.govresearchgate.net This dual inhibitory action on both α-glucosidase and α-amylase makes such compounds promising candidates for further development as antidiabetic agents.

| Compound/Derivative | Inhibitory Potential (vs. Acarbose) | Reference |

|---|---|---|

| 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid | 3 times more potent | nih.govresearchgate.net |

| 2,3,4-trihydroxybenzoic acid | Strongest inhibitory effect (IC50 17.30 ± 0.73 mM) | nih.gov |

| 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine | Inhibitory activity of 97.30% | mdpi.com |

Antiproliferative and Cytotoxic Effects in Cellular Models

The search for novel anticancer agents is a cornerstone of cancer research. Derivatives of this compound have been evaluated for their ability to inhibit the growth of cancer cells and induce cell death.

Studies have shown that benzoic acid derivatives can exhibit significant antiproliferative and cytotoxic effects against various cancer cell lines. nih.govdergipark.org.tr For example, 4-(3,4,5-Trimethoxyphenoxy)benzoic acid and its derivatives were found to significantly suppress the viability of MCF-7 and MDA-MB-468 breast cancer cells. nih.gov These compounds were shown to induce cell-cycle arrest at the G2/M phase and promote apoptosis. nih.gov

The cytotoxic effects are often cell-line specific. For instance, some benzoxazepine derivatives displayed cytotoxicity against selected solid tumor cell lines, with HeLa cells being particularly sensitive. scielo.br The chemical structure of the derivatives, including the nature and position of substituents, is a key determinant of their antiproliferative activity. scielo.brmdpi.com Phenolic acids and their methoxy derivatives are known to induce caspase-mediated apoptosis and exhibit cytotoxic effects. nih.gov

| Compound/Derivative | Cancer Cell Line(s) | Effect | Reference |

|---|---|---|---|

| 4-(3,4,5-Trimethoxyphenoxy)benzoic acid | MCF-7, MDA-MB-468 | Suppressed cell viability, induced G2/M arrest and apoptosis | nih.gov |

| Benzoxazepine derivatives | HeLa, A549, Caco-II, MCF-7 | Cytotoxicity, particularly against HeLa cells | scielo.br |

| Lysophosphatidylcholine with veratric acid | MV4-11, MCF-7, LoVo | Inhibited proliferation (IC50 9.5–20.7 µM) | nih.gov |

| 5-hydroxy-6,7,3′,4′,5′-pentamethoxyflavone | U937, Jurkat, K562 | Selective cytotoxicity | mdpi.com |

Cancer Cell Line Investigations

The cytotoxic potential of compounds structurally related to chlorinated benzoic acids has been evaluated against various human cancer cell lines. While direct studies on this compound derivatives are not extensively detailed in the available literature, research on analogous structures provides insight into their potential as anticancer agents. For instance, a monoorganotin compound incorporating a dichlorinated benzylidene moiety was tested against several human cancer cell lines, including breast adenocarcinoma (MCF-7 and MDA-MB-231), ovarian adenocarcinoma (Skov3 and Caov3), and prostate cancer (PC3) lines. nih.gov

The most significant cytotoxicity was observed against the MCF-7 breast cancer cell line. nih.gov The half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a substance needed to inhibit a biological process by half, was determined to be 2.5±0.50 μg/mL after 48 hours of treatment. nih.gov In contrast, the IC₅₀ value against the normal human hepatic cell line WRL-68 was greater than 30 μg/mL, suggesting a degree of selectivity for the cancer cells. nih.gov

| Compound | Cell Line | Cell Type | IC₅₀ Value (48h) | Source |

|---|---|---|---|---|

| N-(3,5-dichloro-2-oxidobenzylidene)-4-chlorobenzyhydrazidatoaquatin(IV) chloride | MCF-7 | Human Breast Adenocarcinoma | 2.5 ± 0.50 µg/mL | nih.gov |

| N-(3,5-dichloro-2-oxidobenzylidene)-4-chlorobenzyhydrazidatoaquatin(IV) chloride | WRL-68 | Normal Human Liver | >30 µg/mL | nih.gov |

Modulation of Cellular Growth and Viability

The mechanisms by which these types of compounds inhibit cancer cell growth often involve the induction of programmed cell death, or apoptosis. In studies of the aforementioned organotin compound against MCF-7 cells, treatment led to morphological changes characteristic of apoptosis and necrosis. nih.gov Further investigation confirmed that the compound's antiproliferative activity was associated with DNA fragmentation, a hallmark of apoptosis. nih.gov The release of lactate (B86563) dehydrogenase, an indicator of cell damage, was also significantly increased in treated cells. nih.gov These findings suggest that the cytotoxic effects are mediated, at least in part, by inducing the apoptotic pathway, thereby reducing cancer cell viability. nih.gov

Modulatory Effects on Proteostasis Network Modules

Proteostasis, or protein homeostasis, is the process by which cells control the concentration, conformation, and location of proteins. Two key pathways involved in proteostasis are the Ubiquitin-Proteasome Pathway (UPP) and the Autophagy-Lysosome Pathway (ALP).

Ubiquitin-Proteasome Pathway (UPP) Activation

The UPP is a major system for the degradation of specific proteins, playing a critical role in the regulation of many cellular processes, including the cell cycle. Deamidated proteins, which accumulate in aging tissues, have been shown to be selective substrates for the UPP. nih.gov Impairment of the UPP is a therapeutic strategy being explored for cancer treatment. For example, the compound fenbendazole (B1672488) has been shown to inhibit proteasomal activity in cancer cells. nih.gov This inhibition leads to the accumulation of proteins that are normally degraded by the UPP, such as p53 and cyclins, which can trigger ER stress and apoptosis in cancer cells while having less effect on normal cells. nih.gov While this demonstrates the potential of targeting the UPP, specific studies detailing the activation or inhibition of this pathway by this compound derivatives are not widely available.

Autophagy-Lysosome Pathway (ALP) Promotion

The Autophagy-Lysosome Pathway is another crucial cellular degradation system, responsible for breaking down bulk cytoplasm, long-lived proteins, and entire organelles. This pathway is essential for cellular maintenance and survival. Deficiencies or mutations in genes that regulate autophagy, such as VPS35, can impair the degradation of proteins like α-synuclein, which is implicated in neurodegenerative diseases. nih.gov The ALP is considered a promising therapeutic target for conditions involving the accumulation of aggregate proteins. nih.gov Research into how derivatives of this compound may promote or otherwise modulate this pathway is an ongoing area of interest.

Cathepsin Enzyme Activity Modulation (e.g., Cathepsin B and L)

Cathepsins are proteases found within lysosomes that are critical to the function of the ALP. Cathepsin B and Cathepsin L are involved in various cellular processes, including protein turnover and apoptosis. The modulation of their activity can therefore have significant biological effects. While the specific effects of this compound derivatives on cathepsin activity are not detailed in the available research, the general importance of these enzymes in cellular degradation pathways makes them a relevant subject of investigation for new bioactive compounds.

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, as they reveal how the chemical structure of a compound influences its biological activity. Such studies have been performed on derivatives of 4-amino-5-chloro-2-methoxybenzoic acid, which shares the core scaffold of interest. These benzamide (B126) derivatives were synthesized and evaluated for their ability to act as antagonists for the dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₃ receptors, which are targets for antiemetic drugs. nih.gov

The research found that modifications to several parts of the molecule had a significant impact on its binding affinity. nih.gov Key findings from the SAR studies include:

Amine Moiety: A 1-ethyl-4-methylhexahydro-1,4-diazepine ring was identified as an optimal amine component for high affinity to the dopamine D₂ receptor. nih.gov

4-Position Substitution: Introducing a methyl group onto the amino group at the 4-position of the benzoyl ring markedly increased the binding affinity for the D₂ receptor. nih.gov

5-Position Substitution: Modifying the substituent at the 5-position also enhanced D₂ receptor affinity. nih.gov Specifically, derivatives where the chlorine at the 5-position was replaced with bromine or iodine showed a much higher affinity for the D₂ receptor compared to the reference drug metoclopramide. nih.gov

The (R)-enantiomer of one of the most potent compounds, 5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide, exhibited strong affinity for both D₂ and 5-HT₃ receptors. nih.gov In contrast, the (S)-enantiomer was potent and selective for only the 5-HT₃ receptor, highlighting the importance of stereochemistry for bioactivity. nih.gov

| Compound | 5-Position Substituent | 4-Position Group | Dopamine D₂ Receptor Affinity (IC₅₀, nM) | Source |

|---|---|---|---|---|

| Metoclopramide (Reference) | Cl | NH₂ | 483 | nih.gov |

| Compound 82 | Cl | NHCH₃ | 17.5 | nih.gov |

| Compound 110 | Br | NHCH₃ | 61.0 | nih.gov |

| Compound 112 | I | NHCH₃ | 29.5 | nih.gov |

Potential Applications in Agrochemistry and Plant Physiology (e.g., synthetic auxin analogs)

The exploration of benzoic acid derivatives as plant growth regulators has been a significant area of research in agrochemistry. These compounds, particularly chlorinated benzoic acids, can mimic the action of the natural plant hormone auxin (indole-3-acetic acid or IAA), leading to a range of physiological effects. nih.gov Synthetic auxins are crucial in modern agriculture for controlling weed growth, and their efficacy is intrinsically linked to their chemical structure.

A prominent example of a synthetic auxin from the benzoic acid family is Dicamba (3,6-dichloro-2-methoxybenzoic acid). wikipedia.org Dicamba is a selective systemic herbicide used to control annual and perennial broadleaf weeds in various crops and non-crop areas. wikipedia.orggoogle.com Its mode of action involves mimicking natural auxin, leading to uncontrolled growth that the plant cannot sustain, ultimately resulting in its death. google.com The growth-regulating properties of Dicamba were first identified in 1942, and it has since become a widely used herbicide. wikipedia.org

The biological activity of synthetic auxins is highly dependent on the substitution pattern on the aromatic ring. zobodat.at For benzoic acid derivatives, the position of substituents such as chlorine and methoxy groups can drastically alter their effectiveness as plant growth regulators. Research into the structure-activity relationships of various substituted benzoic acids has shown that even slight changes in the placement of these functional groups can lead to significant differences in auxin-like activity.

While there is extensive research on the 3,6-dichloro isomer (Dicamba), scientific literature on the specific biological activity of This compound as a synthetic auxin is limited. However, insights into its potential can be gleaned from structure-activity relationship studies of related dichlorinated benzoic acids. A study on the effects of various substituted benzoic acids on the growth of tobacco pith cultures and bean epicotyl sections provides valuable data on the auxin activity of different isomers. nih.gov

The following table summarizes the structure of this compound and its isomers, along with the known auxin activity of some of these related compounds. This comparative data helps in postulating the potential physiological effects of the 4,5-dichloro isomer.

| Compound Name | Structure | Known Auxin Activity |

| This compound | Limited data available | |

| 3,6-Dichloro-2-methoxybenzoic acid (Dicamba) | High auxin activity, used as a commercial herbicide. wikipedia.org | |

| 2,5-Dichloro-2-methoxybenzoic acid | Data not readily available in comparative studies. |

Studies have indicated that the arrangement of substituents on the benzoic acid ring is critical for binding to auxin receptors in plants. zobodat.at The differential activity observed among isomers suggests that the spatial relationship between the carboxylic acid group and the chloro and methoxy substituents plays a key role in determining the molecule's ability to elicit an auxin-like response. While direct experimental evidence for the auxin activity of this compound is not extensively documented in publicly available research, the principles of structure-activity relationships in this class of compounds suggest that it could potentially exhibit some level of plant growth regulatory effects. Further research, including bioassays and mechanistic studies, would be necessary to fully elucidate its specific properties and potential applications in agrochemistry and plant physiology.

Computational Chemistry and Spectroscopic Characterization of 4,5 Dichloro 2 Methoxybenzoic Acid

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets and understanding the molecular basis of a ligand's activity.

Identification of Putative Binding Sites and Mechanisms

Molecular docking simulations are employed to explore the interactions between a ligand, such as 4,5-dichloro-2-methoxybenzoic acid, and a macromolecular target, typically a protein. This process helps in identifying potential binding sites and elucidating the mechanism of interaction. For instance, in silico analyses have been successfully used to understand how various compounds interact with specific protein targets. One such study applied a molecular docking approach to investigate the interaction between various plant-derived compounds and Acanthamoeba profilin, a protein crucial for the motility and survival of the amoeba, thereby identifying potential antimicrobial targets. mdpi.com

The binding mechanism is characterized by specific intermolecular forces. Docking studies on various pharmacologically active molecules, such as derivatives of nitrobenzamide, have revealed that interactions with protein active sites often involve a combination of hydrogen bonding, electrostatic interactions, and hydrophobic interactions. researchgate.net For this compound, the carboxylic acid group, the methoxy (B1213986) group, and the chlorine atoms are key functional groups that would be expected to participate in such interactions, anchoring the molecule within a protein's binding pocket.

| Interaction Type | Functional Group Involved | Potential Protein Target Class | Example from Related Studies |

|---|---|---|---|

| Hydrogen Bonding | Carboxylic Acid (Donor/Acceptor), Methoxy (Acceptor) | Enzymes (Kinases, Hydrolases), Receptors | Interaction with active site residues like Tyr385 and Ser530 in Cyclooxygenase (COX) enzymes. researchgate.net |

| Hydrophobic Interactions | Benzene (B151609) Ring | Proteins with hydrophobic pockets | Interaction of inhibitors with α-glucosidase and α-amylase. researchgate.net |

| Halogen Bonding | Chlorine Atoms | Proteins with electron-rich pockets | Stabilization of ligand-protein complexes. |

| Electrostatic Interactions | Carboxylic Acid (Anionic) | Positively charged residues (e.g., Arginine, Lysine) | Binding within the active sites of various enzymes. researchgate.net |

Binding Affinity Predictions and Validation

A key output of molecular docking simulations is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). This value estimates the strength of the interaction between the ligand and the protein, with lower (more negative) values typically indicating a stronger, more stable interaction. For example, in a screening study for novel Cyclooxygenase-2 (COX-2) inhibitors, a candidate compound showed a strong affinity with a binding energy of -9.0 kcal/mol. researchgate.net

Validation of these computational predictions is a critical step. Molecular dynamics (MD) simulations can be performed on the docked ligand-protein complex to assess its stability and flexibility over time. These simulations provide a more dynamic picture of the interaction and can help confirm the binding mode predicted by the initial docking. researchgate.net

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict molecular properties and reaction mechanisms.

Elucidation of Electronic Structure and Reactivity

DFT calculations are used to determine the electronic properties of a molecule, which are fundamental to its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. DFT studies on acid-catalyzed reactions, for example, have shown that the presence of a catalyst can decrease the HOMO-LUMO gap of the reactants, thereby lowering the activation barrier for the reaction. nih.gov

Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are indicative of potential sites for chemical reactions. Hirshfeld surface analysis, another computational tool, can be used to quantify intermolecular interactions within a crystal structure, providing insight into how molecules pack together. nih.govnih.gov

| Calculated Property | Significance |

|---|---|

| Optimized Molecular Geometry | Provides bond lengths, bond angles, and dihedral angles in the lowest energy conformation. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity, kinetic stability, and electronic transport properties. |

| Molecular Electrostatic Potential (MEP) | Maps electron density to predict sites for electrophilic and nucleophilic attack. |

| Mulliken Atomic Charges | Describes the charge distribution among the atoms in the molecule. |

| Dipole Moment | Measures the overall polarity of the molecule. |

Prediction of Vibrational Modes and Spectroscopic Signatures

DFT calculations can accurately predict the vibrational frequencies of a molecule. These theoretical frequencies correspond to the normal modes of vibration and can be correlated with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy. This correlation allows for a detailed and confident assignment of the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. For related compounds like other substituted benzoic acids, DFT calculations have been instrumental in interpreting their vibrational spectra. nih.gov This combined experimental and theoretical approach provides a robust characterization of the molecule's structural and dynamic properties.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Studies

In silico ADMET profiling involves the use of computational models to predict the pharmacokinetic and toxicological properties of a compound. This early-stage assessment is crucial for evaluating the drug-likeness of a molecule and identifying potential liabilities before committing to expensive and time-consuming experimental studies. chemscene.com

The ADMET profile of a compound is determined by a range of physicochemical and biological properties. For instance, studies on potential anti-cancer agents like fusarochromanone (B1674293) utilize a suite of in silico tools to predict properties such as aqueous solubility, lipophilicity (logP/logD), plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. chemscene.com Toxicity predictions are also a key component, often based on models like Lipinski's Rule of Five, which assesses oral bioavailability, and BOILED-Egg models that predict passive intestinal absorption and blood-brain barrier penetration. researchgate.net

For an isomer, 2,4-Dichloro-5-methoxybenzoic acid, some of these properties have been computationally predicted, giving an indication of the types of values that would be determined for this compound. These parameters collectively help to build a comprehensive picture of how the compound might behave in a biological system.

| ADMET Property | Significance | Representative Predicted Value (for isomer 2,4-Dichloro-5-methoxybenzoic acid) |

|---|---|---|

| Absorption (Topological Polar Surface Area - TPSA) | Predicts intestinal absorption and cell permeability. | 46.53 Ų |

| Absorption (logP) | Measures lipophilicity, affecting solubility and permeability. | 2.70 |

| Distribution (Hydrogen Bond Acceptors) | Influences solubility and binding characteristics (Part of Lipinski's rules). | 2 |

| Distribution (Hydrogen Bond Donors) | Influences solubility and binding characteristics (Part of Lipinski's rules). | 1 |

| Metabolism (Rotatable Bonds) | Affects conformational flexibility and oral bioavailability. | 2 |

| Toxicity (e.g., hERG inhibition, mutagenicity) | Predicts potential for cardiotoxicity, carcinogenicity, etc. (Requires specific prediction models). | N/A |

Drug-Likeness Assessment and Pharmacokinetic Predictions

The evaluation of a compound's drug-likeness and pharmacokinetic profile is a critical step in early-stage drug discovery. These predictions, often performed using in silico models, help to identify candidates with a higher probability of success in clinical trials. For this compound, computational tools can predict its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are considered more likely to be orally bioavailable. Pharmacokinetic predictions further detail the compound's likely behavior in the body, including its gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes. nih.govrjpponline.org

Online platforms like SwissADME provide a comprehensive profile of these parameters. rjpponline.org The data generated helps medicinal chemists to refine molecular structures for better efficacy and safety. rjpponline.org

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound Note: This data is predictive and generated from computational models. Actual experimental values may vary.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Formula | C₈H₆Cl₂O₃ | |

| Molecular Weight | 221.04 g/mol | Compliant with Lipinski's Rule (< 500) |

| LogP (Lipophilicity) | 2.5 - 3.0 | Optimal range for drug absorption |

| Water Solubility | Moderately Soluble | Affects absorption and formulation |

| pKa | ~3.5 | Acidic nature due to the carboxylic group |

| Pharmacokinetics (ADME) | ||

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed orally |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the central nervous system |

| CYP450 Inhibition | Potential inhibitor of some isozymes | May interact with other drugs |

| Bioavailability Score | 0.55 | Indicates good potential for oral bioavailability |

| Drug-Likeness | ||

| Lipinski's Rule Violations | 0 | Good oral bioavailability predicted |

| Lead-likeness Violations | 0 | Suitable as a starting point for drug design |

Supramolecular Interactions and Host-Guest Complex Formations (e.g., with calixarenes)

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. nih.gov These interactions, which include hydrogen bonds and halogen bonds, are crucial for creating large, well-organized molecular architectures. nih.govnih.gov

The structure of this compound, with its carboxylic acid group and chlorine atoms, makes it an excellent candidate for forming supramolecular assemblies. The carboxylic acid can act as a hydrogen bond donor and acceptor, while the chlorine atoms can participate in halogen bonding.

A particularly interesting area of supramolecular chemistry is the formation of host-guest complexes, where a smaller "guest" molecule fits into the cavity of a larger "host" molecule. rsc.org Calixarenes are vase-shaped macrocycles that are widely used as host molecules due to their hydrophobic cavities and modifiable structures. nih.govresearchgate.net They can encapsulate a variety of guest molecules, including drugs, which can alter their solubility and stability. researchgate.net

It is plausible that this compound could form a host-guest complex with a calixarene. The dichlorophenyl portion of the molecule could fit snugly within the hydrophobic cavity of the calixarene, stabilized by van der Waals forces. The methoxybenzoic acid part could then be positioned at the rim of the calixarene, potentially interacting with functional groups on the host molecule. Such complexation could be used to control the release of the guest molecule or to protect it from degradation.

Future Research Directions and Translational Perspectives for 4,5 Dichloro 2 Methoxybenzoic Acid

Development of Novel Therapeutic Agents

The foundational structure of 4,5-dichloro-2-methoxybenzoic acid and its close chemical relatives has served as a critical starting point for the synthesis of various biologically active molecules. Future research will likely focus on leveraging this scaffold to create a new generation of therapeutic agents with enhanced potency and selectivity. The core strategy involves using the benzoic acid moiety as a platform to introduce diverse functional groups, thereby generating libraries of novel compounds for pharmacological evaluation.

Derivatives of the closely related 4-amino-5-chloro-2-methoxybenzoic acid have shown significant promise as modulators of key receptors in the nervous system. nih.govnih.gov For instance, benzamide (B126) derivatives prepared from this acid have been identified as dual antagonists for both dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptors, a profile that is highly desirable for developing broad-spectrum antiemetic drugs. nih.gov One notable derivative, 5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide, exhibited significantly higher affinity for the D2 receptor compared to the established drug metoclopramide. nih.gov Further research could explore the stereochemistry of these compounds, as studies have shown that different enantiomers can possess dramatically different pharmacological profiles; for example, the (R)-enantiomer of a compound can exhibit strong affinity for both D2 and 5-HT3 receptors, while the (S)-enantiomer may be highly selective for the 5-HT3 receptor alone. nih.gov

Similarly, esters derived from 4-amino-5-chloro-2-methoxybenzoic acid have been synthesized and identified as potent agonists for the 5-HT4 receptor, which is a key target for treating gastrointestinal motility disorders. nih.gov These compounds have demonstrated nanomolar affinity and, in some cases, have shown partial agonist activity comparable to serotonin. nih.gov The exploration of different ester and amide linkages, as well as modifications to the amine moiety, presents a fertile ground for fine-tuning the agonist or antagonist properties of these molecules. nih.gov This synthetic versatility makes this compound and its analogues important intermediates for drugs targeting digestive system disorders. google.com

Future work could also investigate derivatives targeting other biological pathways. For example, research on the related 2,4-dichloro-5-sulfamoylbenzoic acid has yielded potent inhibitors of carbonic anhydrase isoforms associated with cancer, and 2,4-dichlorobenzoic acid derivatives have shown potential as antidiabetic agents by inhibiting α-glucosidase and α-amylase. unibs.itresearchgate.net These findings suggest that the dichlorinated methoxybenzoic acid core could be adapted to create inhibitors for a wide range of enzymatic targets.

| Derivative Class | Target Receptor/Enzyme | Potential Therapeutic Application | Research Finding |

| Benzamides | Dopamine D2 / Serotonin 5-HT3 | Antiemetic | Dual antagonists with higher affinity than metoclopramide. nih.gov |

| Benzoate Esters | Serotonin 5-HT4 | Prokinetic (Gastrointestinal Motility) | Potent partial agonists with nanomolar affinity. nih.gov |

| Sulfamoylbenzoic Acids | Carbonic Anhydrase IX & XII | Anticancer | Selective inhibition of tumor-associated isoforms. unibs.it |

| Dichlorobenzoic Acids | α-glucosidase / α-amylase | Antidiabetic | Potent inhibition comparable to standard drugs. researchgate.net |

Advanced Materials Science Applications

While primarily explored in a biological context, the chemical properties of this compound suggest its potential as a building block in materials science. The presence of chlorine atoms, a carboxylic acid group, and a methoxy (B1213986) group provides multiple functionalities for polymerization, surface modification, and the creation of novel materials with unique properties.

Future research could investigate the incorporation of this compound into metal-organic frameworks (MOFs) or coordination polymers. The carboxylic acid group is an excellent ligand for coordinating with metal ions, while the dichloro-substituted aromatic ring can influence the porosity, stability, and electronic properties of the resulting framework. These materials could find applications in gas storage, catalysis, or chemical sensing.

Furthermore, the dichlorinated aromatic structure is a feature found in many stable polymers and flame-retardant materials. Research into polymerizing derivatives of this compound could lead to the development of specialty polymers with high thermal stability and inherent flame resistance. The methoxy group offers a site for further chemical modification to tune the polymer's properties, such as solubility or reactivity.

The adsorption properties of related chlorinated benzoic acids have been studied in the context of environmental remediation. For example, Dicamba (3,6-dichloro-2-methoxybenzoic acid) can be effectively adsorbed by materials like calcined layered double hydroxides (LDHs). researchgate.net This suggests that materials designed with an affinity for the 4,5-dichloro isomer could be developed for water purification or as specialized coatings. The compound itself could be used to modify surfaces, imparting specific hydrophobicity or reactivity to substrates like silica (B1680970) or cellulose.

| Potential Application Area | Relevant Chemical Feature | Prospective Research Goal |

| Metal-Organic Frameworks (MOFs) | Carboxylic acid group, aromatic ring | Synthesis of novel porous materials for gas storage or catalysis. |

| Specialty Polymers | Dichlorinated aromatic ring | Development of thermally stable and flame-retardant polymers. |

| Surface Modification | Carboxylic acid, chlorine atoms | Creation of functionalized surfaces for selective adsorption or sensing. researchgate.net |

| Optical Materials | Substituted benzene (B151609) structure | Investigation into use as precursors for fluorescent dyes or optical sensors. researchgate.net |

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery and materials development, allowing for the rapid evaluation of thousands of compounds. This compound is an ideal candidate for integration into HTS workflows as a versatile chemical scaffold. Its relatively simple and synthetically accessible structure allows for the efficient creation of large, diverse chemical libraries through combinatorial chemistry.

Future efforts will likely focus on developing robust synthetic routes to generate a wide array of derivatives in parallel. By systematically varying the substituents on the aromatic ring or modifying the carboxylic acid group, researchers can produce a library of compounds with a broad spectrum of physicochemical properties. For instance, amide coupling reactions with a diverse set of amines can be performed in multi-well plates to quickly generate thousands of unique benzamides. nih.gov

These libraries can then be screened against a multitude of biological targets, from G-protein coupled receptors and enzymes to ion channels. nih.govnih.govunibs.it The "hit" compounds identified from these screens can then undergo further optimization, with the initial scaffold of this compound providing a well-understood foundation for structure-activity relationship (SAR) studies. Computational and in silico screening methods can be used in conjunction with HTS to predict the drug-likeness and potential activity of virtual libraries based on this scaffold, prioritizing the synthesis of the most promising candidates. unibs.itresearchgate.net

The integration of this compound into HTS is not limited to drug discovery. In materials science, libraries of its derivatives could be rapidly screened for properties such as fluorescence, conductivity, or catalytic activity, accelerating the discovery of new functional materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5-Dichloro-2-methoxybenzoic acid, and how can reaction conditions be tailored to improve yield and purity?

- Methodology :

- Multi-step synthesis : Begin with halogenation of 2-methoxybenzoic acid using chlorinating agents (e.g., Cl₂ or SOCl₂) under controlled temperature (40–60°C). Monitor regioselectivity to ensure Cl substitution at the 4 and 5 positions .

- Purification : Use recrystallization with ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Validate purity via HPLC (>97% as per catalog data) .

- Optimization : Adjust catalyst (e.g., FeCl₃) concentration and reaction time to minimize byproducts.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should researchers prioritize?

- Methodology :

- NMR : In H-NMR, the methoxy (-OCH₃) proton appears as a singlet (~δ 3.8–4.0 ppm). Aromatic protons adjacent to Cl substituents show deshielding (δ 7.5–8.0 ppm). C-NMR confirms carbonyl (C=O) at ~δ 170 ppm .

- IR : Look for C=O stretching (~1680 cm⁻¹) and C-O (methoxy) at ~1250 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 233 (C₈H₆Cl₂O₃) with fragmentation patterns consistent with Cl loss .

Advanced Research Questions

Q. How does the positional isomerism of chlorine and methoxy groups influence the compound’s biological activity, and what assays are suitable for evaluating its pharmacological potential?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare 4,5-dichloro with 3,5-dichloro isomers (e.g., CAS 22775-37-7) in receptor binding assays. For example, test affinity for serotonin receptors (5-HT₄) using radioligand displacement assays .

- In vitro assays : Use cell-based models (e.g., HEK293 cells expressing GPCRs) to measure cAMP production or calcium flux. Ensure purity >95% to avoid off-target effects .

- Data Interpretation : Correlate substituent positions with activity using molecular docking simulations (e.g., AutoDock Vina) to predict binding modes .

Q. How can researchers resolve contradictions in reported bioactivity data across studies involving this compound?

- Methodology :

- Meta-analysis : Systematically review variables such as cell line specificity (e.g., HeLa vs. CHO), compound purity (HPLC-validated vs. commercial grades), and assay conditions (e.g., pH, temperature) .

- Reproducibility Controls : Replicate studies using standardized protocols (e.g., NIH guidelines for dose-response curves). Cross-validate results with orthogonal assays (e.g., SPR for binding kinetics vs. functional assays) .

Q. What analytical strategies differentiate positional isomers of dichloro-methoxybenzoic acids (e.g., 3,5- vs. 4,5-substitution)?

- Methodology :

- Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA). Compare retention times against authenticated standards .

- NMR Chemical Shifts : Aromatic proton splitting patterns differ: 4,5-dichloro isomers exhibit para coupling (J ≈ 2 Hz), while 3,5-substituted analogs show meta coupling (J ≈ 8 Hz) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。